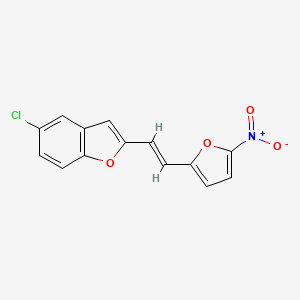
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: is a fascinating compound with a benzofuran scaffold. Benzofurans are heterocyclic compounds containing a benzene ring fused with a furan ring. This compound has garnered interest due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves efficient synthetic protocols. One common approach is the condensation of 5-nitrofuran-2-carbaldehyde with an appropriate amine or hydrazine derivative. For example, the reaction can proceed as follows:
5-nitrofuran-2-carbaldehyde+Amine→Schiff base→this compound
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that maintain efficiency and yield.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction reactions can modify the nitro group or other functional groups.
Substitution: Substitution reactions at the chloro or nitro positions are possible.
Common Reagents and Conditions:
Reductive Conditions: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
Substitution Reactions: Alkylating agents (e.g., alkyl halides) or nucleophilic substitution conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:
The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or substitutions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential antimicrobial, antiviral, or anti-inflammatory properties.
Industry: As a precursor for pharmaceuticals or agrochemicals.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: can be compared with other benzofuran-based compounds. Its uniqueness lies in its specific substitution pattern and potential biological activities.
Similar Compounds
- Other benzofuran derivatives with varying substituents.
- Nitrofurantoin analogues .
- Thiazolidinone derivatives .
Eigenschaften
Molekularformel |
C14H8ClNO4 |
|---|---|
Molekulargewicht |
289.67 g/mol |
IUPAC-Name |
5-chloro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H8ClNO4/c15-10-1-5-13-9(7-10)8-12(19-13)3-2-11-4-6-14(20-11)16(17)18/h1-8H/b3-2+ |
InChI-Schlüssel |
DICKYSMQJSABMO-NSCUHMNNSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
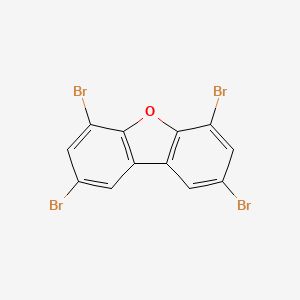
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)

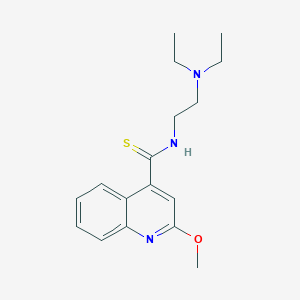
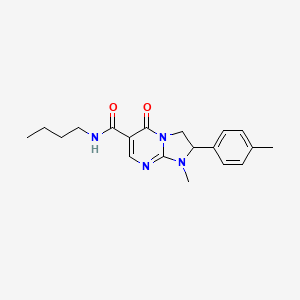
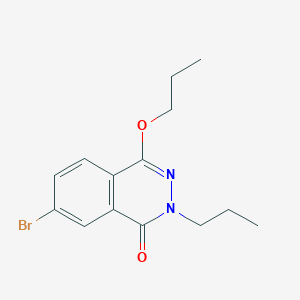
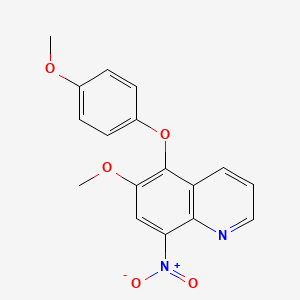
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897476.png)
![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
